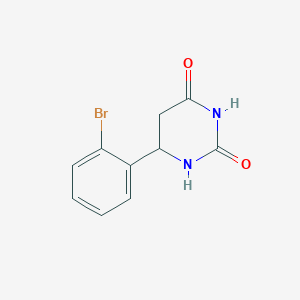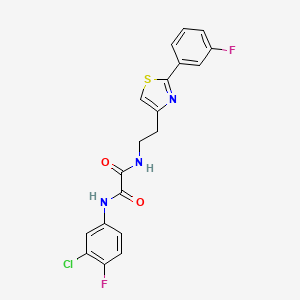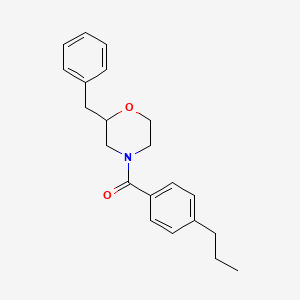![molecular formula C19H19N3O B2852121 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 2189499-71-4](/img/structure/B2852121.png)
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a common structure in many biologically active compounds, particularly tropane alkaloids . This core is attached to a quinoxaline group, another important structure found in various bioactive compounds.
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane core often involves enantioselective construction methods . These methods aim to create the bicyclic scaffold in a stereoselective manner, meaning the spatial arrangement of the atoms is carefully controlled .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane core is a bicyclic structure, meaning it consists of two fused rings . In this case, the rings are a six-membered ring and a three-membered ring. The quinoxaline group is a bicyclic aromatic compound consisting of two fused six-membered rings, one being benzene and the other being pyrazine.Mechanism of Action
Target of Action
The primary target of 2-{3-Cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, suggesting that the compound might interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular processes .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling . Therefore, it’s plausible that this compound might have similar effects.
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities , suggesting that this compound might have similar effects.
Advantages and Limitations for Lab Experiments
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations. It is not effective in all types of cancer, and its efficacy may be limited by the development of resistance.
Future Directions
There are several future directions for research on 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline. One area of interest is the development of combination therapies that include this compound and other targeted therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, there is ongoing research into the development of new EGFR inhibitors that may be more effective than this compound.
Synthesis Methods
The synthesis of 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline involves the reaction of 2,3-dichloroquinoxaline with cyclopropylamine, followed by the addition of 8-azabicyclo[3.2.1]octan-3-one and subsequent reduction with lithium aluminum hydride. The final product is obtained by acylation with 4-chlorobutyryl chloride.
Scientific Research Applications
2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, pancreatic cancer, and head and neck cancer.
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(18-11-20-16-3-1-2-4-17(16)21-18)22-14-7-8-15(22)10-13(9-14)12-5-6-12/h1-4,11,14-15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYMRBXERMTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)
![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)
